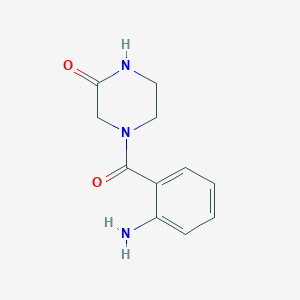

4-(2-Aminobenzoyl)-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Aminobenzoyl)-2-piperazinone, also known as 4-ABP, is an organic compound with a molecular formula of C11H14N2O2. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 4-ABP is an important intermediate in the synthesis of various pharmaceuticals and has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

4-(2-Aminobenzoyl)-2-piperazinone has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used to study the structure-activity relationships of various drugs, to elucidate the mechanism of action of certain drugs, and to investigate the biochemical and physiological effects of drugs. Additionally, it has been used to synthesize various organic compounds, such as amino acids, peptides, and nucleosides.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 2-aminobenzoyl derivatives, have shown antimicrobial activity . Therefore, it is plausible that 4-(2-Aminobenzoyl)-2-piperazinone might interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

It can be inferred from related compounds that it may interact with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions could lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Related compounds such as 2-aminobenzoic acid derivatives have been implicated in the inhibition of microbial growth . This suggests that 4-(2-Aminobenzoyl)-2-piperazinone might interfere with essential biochemical pathways in microbes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

Similar compounds are known to exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney

Result of Action

Based on the antimicrobial activity of related compounds, it can be inferred that this compound might lead to the inhibition of microbial growth . This could be due to the disruption of essential cellular processes in the microbes, leading to cell death.

Avantages Et Limitations Des Expériences En Laboratoire

4-(2-Aminobenzoyl)-2-piperazinone has several advantages for laboratory experiments. It is relatively easy to synthesize and its mechanism of action is well understood. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is also important to note that 4-(2-Aminobenzoyl)-2-piperazinone is a potent inhibitor of MAO and thus should be used with caution in laboratory experiments.

Orientations Futures

The potential applications of 4-(2-Aminobenzoyl)-2-piperazinone are vast and there are many possible future directions for research. These include further investigation into its mechanism of action, its effects on various physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of 4-(2-Aminobenzoyl)-2-piperazinone and its potential use as a starting material for the synthesis of other organic compounds. Finally, further research could be conducted into the potential toxicity of 4-(2-Aminobenzoyl)-2-piperazinone and its effects on various organ systems.

Méthodes De Synthèse

4-(2-Aminobenzoyl)-2-piperazinone can be synthesized by reacting 2-aminobenzoyl chloride and 2-piperazinone in the presence of an acid catalyst. The reaction proceeds in two steps: first, the 2-aminobenzoyl chloride reacts with 2-piperazinone to form the intermediate 4-aminobenzoyl-2-piperazinone; then, the intermediate undergoes a cyclization reaction to form the desired 4-(2-Aminobenzoyl)-2-piperazinone. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-100°C.

Propriétés

IUPAC Name |

4-(2-aminobenzoyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-9-4-2-1-3-8(9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLNGCFPKOPOOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366701 |

Source

|

| Record name | 4-(2-aminobenzoyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

671794-74-4 |

Source

|

| Record name | 4-(2-aminobenzoyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)

![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)

![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)